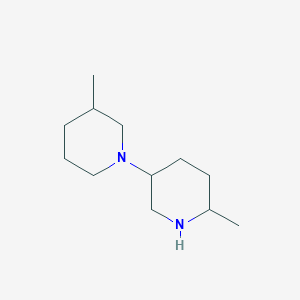

3-Methyl-1-(6-methylpiperidin-3-yl)piperidine

Description

3-Methyl-1-(6-methylpiperidin-3-yl)piperidine is a bicyclic amine featuring two piperidine rings. The primary piperidine ring is substituted with a methyl group at the 3-position, while the secondary piperidine ring (attached at the 1-position) contains a methyl group at the 6-position. This structural configuration imparts unique physicochemical properties, making it a candidate for pharmacological studies targeting neurotransmitter receptors, particularly neuronal nicotinic acetylcholine receptors (nAChRs) . Its bicyclic structure allows for diverse interactions with biological targets, though substituent size and stereochemistry critically influence efficacy and selectivity.

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

2-methyl-5-(3-methylpiperidin-1-yl)piperidine |

InChI |

InChI=1S/C12H24N2/c1-10-4-3-7-14(9-10)12-6-5-11(2)13-8-12/h10-13H,3-9H2,1-2H3 |

InChI Key |

CRWHIOJVEBULDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)C2CCC(NC2)C |

Origin of Product |

United States |

Biological Activity

3-Methyl-1-(6-methylpiperidin-3-yl)piperidine is a compound belonging to the piperidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a methyl group and a 6-methylpiperidin-3-yl moiety. This structural configuration is hypothesized to influence its biological activity significantly.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with piperidine derivatives, including:

- Anticancer Activity : Piperidine derivatives have shown potential cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against myeloma and leukemia cell lines, demonstrating significant growth inhibition and induction of apoptosis through the upregulation of genes such as p53 and Bax .

- Neuropharmacological Effects : Piperidine derivatives are also being explored for their effects on the central nervous system. In silico studies suggest that these compounds can interact with various receptors and enzymes, indicating potential applications in treating neurological disorders .

- Antimicrobial Properties : The antimicrobial activity of piperidine derivatives has been documented, with some showing efficacy against bacterial strains. This suggests that this compound may also possess similar properties .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively reduce cell viability in various cancer cell lines, with IC50 values suggesting strong anticancer potential. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Neuropharmacological Evaluation

Research employing computer-aided drug design techniques predicted that piperidine derivatives could modulate neurotransmitter systems. The study utilized the PASS (Prediction of Activity Spectra for Substances) tool to identify potential neuropharmacological targets, indicating that these compounds could be beneficial in treating conditions like anxiety and depression .

Case Study 3: Antimicrobial Efficacy

A series of experiments assessed the antibacterial properties of piperidine derivatives. Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents from this class of compounds .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and biochemical profiles of 3-methyl-1-(6-methylpiperidin-3-yl)piperidine can be contextualized through comparisons with analogs differing in substituents, ring systems, or ester groups. Key findings from structure-activity relationship (SAR) studies are summarized below.

Substituent Size on the Piperidine Nitrogen

- COB-3: Replacing a phenylpropyl group (as in KAB-18) with a small alkyl group on the piperidine nitrogen increased potency 14-fold (IC₅₀: 0.73 μM vs. KAB-18’s 10.2 μM) and eliminated non-nAChR-related actions (e.g., KCl-mediated neurosecretion) .

- IB-10 : Reintroducing a bulky 3-phenylpropyl group (as in KAB-18) on the piperidine nitrogen reduced potency and reintroduced off-target effects, highlighting the detrimental impact of large substituents .

- PPB-6 and PPB-9 : Small alkyl groups (isopropyl or ethyl) on the piperidine nitrogen, combined with a benzyl-substituted succinimide ester, enhanced nAChR activity without off-target effects, suggesting synergism between compact nitrogen substituents and bulky ester groups .

Heterocyclic Ester Substitutions

- APB-6 and APB-10: Replacing the benzoyl ester with chromone or coumarin heterocycles improved potency 3–4-fold (e.g., APB-6 IC₅₀: ~3.4 μM) and eliminated non-nAChR effects. Substitutions on the terminal alkyl chain (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) had minimal impact, emphasizing the primacy of the heterocyclic core .

- APB-12 : Replacing the piperidine ring with pyrrolidine and altering the hydroxymethyl linker position retained potency but modified binding kinetics, illustrating the adaptability of bicyclic amines to structural tweaks .

Piperidine Ring Replacements

- Morpholine Analogs (Compounds 4 and 5) : Substituting piperidine with morpholine weakened inhibitory activity by disrupting key interactions (e.g., loss of bonds with Ser122, Tyr70, and Trp279 in cholinesterase assays). Experimental IC₅₀ values for morpholine analogs were >50 μM, compared to <10 μM for piperidine-based compounds .

- Pyrrolidine Derivatives (e.g., APB-12) : In H₃ receptor studies, pyrrolidine and piperidine rings conferred similar affinity (e.g., compound 32 vs. 37), though chain length adjustments (e.g., propoxy vs. ethoxy linkers) significantly altered activity .

Data Tables

Table 1: Key Pharmacological Parameters of Selected Piperidine Analogs

Table 2: Impact of Ring System on Receptor Affinity

Critical Analysis of Structural Determinants

- Steric Effects : Bulky substituents on the piperidine nitrogen (e.g., phenylpropyl) hinder receptor docking, while small alkyl groups optimize steric complementarity .

- Electronic Effects : Electron-rich heterocycles (e.g., chromone) enhance π-π stacking with aromatic residues in nAChR pockets, boosting potency .

- Ring Flexibility : Morpholine’s oxygen atom introduces conformational rigidity, reducing adaptability to cholinesterase active sites compared to piperidine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-1-(6-methylpiperidin-3-yl)piperidine, and what experimental conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions or reductive amination. For example, piperidine derivatives can be synthesized using Knoevenagel condensation followed by hydrogenation (e.g., H₂/Pd-C in ethanol at 60°C). Key reagents include methylamine derivatives, catalytic acids (e.g., HCl), and inert solvents like THF. Reaction monitoring via TLC (silica gel, UV detection) is critical. Adjusting stoichiometry (1.2–1.5 eq of alkylating agents) and temperature (60–80°C) improves yields .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) validation.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 210–254 nm) for purity assessment (>95%).

Cross-referencing with computational predictions (e.g., Gaussian-based DFT for NMR shifts) enhances accuracy .

Q. How can computational tools predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., GPCRs).

- Quantum Mechanics : DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- MD Simulations : GROMACS for stability analysis in aqueous or lipid bilayer systems.

Validate predictions with in vitro assays (e.g., radioligand binding) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected reaction byproducts)?

- Methodological Answer :

- Kinetic Analysis : Use stopped-flow NMR or IR spectroscopy to identify transient intermediates.

- Isotopic Labeling : ¹³C/²H tracing to map reaction pathways (e.g., via GC-MS).

- Multivariate Analysis : PCA or PLS regression to correlate solvent polarity, temperature, and byproduct formation.

Contradictions often arise from unaccounted steric effects or solvent participation, requiring iterative hypothesis testing .

Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?

- Methodological Answer :

- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix. Analyze via ANOVA to identify significant factors.

- Response Surface Methodology (RSM) : Central composite design to model non-linear relationships (e.g., maximizing yield while minimizing impurities).

- Scale-Up Criteria : Maintain consistent Reynolds number (Re) during agitation and heat transfer to avoid mass transfer limitations .

Q. What are the mechanistic implications of solvent effects on the compound’s stereoselective synthesis?

- Methodological Answer :

- Solvent Polarity Index : Correlate Kamlet-Taft parameters (α, β, π*) with enantiomeric excess (e.g., THF vs. DMF).

- Coordination Studies : UV-Vis titration to assess solvent-metal interactions (e.g., with Pd catalysts).

- Computational Solvation Models : COSMO-RS to predict solvation free energies and transition-state stabilization .

Q. How does reactor design influence the compound’s stability during continuous-flow synthesis?

- Methodological Answer :

- Microreactor Systems : Use Corning AFR or Vapourtec units with residence time <5 mins to minimize thermal degradation.

- In-line Analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediates.

- Pressure Tolerance : Ensure reactors withstand >10 bar for supercritical CO₂-mediated reactions .

Q. What protocols ensure long-term stability of the compound under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.